N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide
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Overview
Description
5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide is a complex organic compound with the molecular formula C25H21BrN4O4S and a molecular weight of 553.439 g/mol . This compound is characterized by its unique structure, which includes a bromine atom, a butyl group, a phenylsulfonyl group, and a pyrroloquinoxaline core. It is typically used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrroloquinoxaline structure.
Introduction of the bromine atom: Bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the butyl group: This can be achieved through alkylation reactions using butyl halides in the presence of a base.
Incorporation of the phenylsulfonyl group: This step involves sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.
Formation of the furamide moiety:
Chemical Reactions Analysis
5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide include:
5-bromo-N-tert-butyl-2-nitroaniline: This compound has a similar bromine and butyl group but differs in its core structure and functional groups.
Phenylsulfonyl derivatives: Compounds with phenylsulfonyl groups attached to different core structures can exhibit similar chemical properties and reactivity.
The uniqueness of 5-bromo-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21BrN4O4S |
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Molecular Weight |
553.4 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C25H21BrN4O4S/c1-2-3-15-30-23-21(27-17-11-7-8-12-18(17)28-23)22(35(32,33)16-9-5-4-6-10-16)24(30)29-25(31)19-13-14-20(26)34-19/h4-14H,2-3,15H2,1H3,(H,29,31) |
InChI Key |
KDGFUSZPPZFVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
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